molecular formula C10H21NO7 B1684032 ボグリボース CAS No. 83480-29-9

ボグリボース

カタログ番号: B1684032
CAS番号: 83480-29-9
分子量: 267.28 g/mol
InChIキー: FZNCGRZWXLXZSZ-CIQUZCHMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

将来の方向性

Voglibose is currently under further investigation by Takeda for the treatment of impaired glucose tolerance . Additionally, recent studies suggest that Voglibose has potent neuroprotective effects and could be a therapeutic approach to improving cognitive function .

生化学分析

Biochemical Properties

Voglibose plays a crucial role in biochemical reactions by inhibiting the enzyme alpha-glucosidase, which is located in the brush border of the small intestine. This enzyme is responsible for breaking down complex carbohydrates into simple sugars, such as glucose, which can then be absorbed into the bloodstream. By inhibiting alpha-glucosidase, voglibose reduces the rate of carbohydrate digestion and glucose absorption, thereby helping to manage postprandial hyperglycemia. Voglibose interacts with the enzyme alpha-glucosidase through competitive inhibition, binding to the active site of the enzyme and preventing it from catalyzing the hydrolysis of oligosaccharides and disaccharides .

Cellular Effects

Voglibose has several effects on various types of cells and cellular processes. In the intestinal cells, voglibose inhibits the activity of alpha-glucosidase, leading to a reduction in glucose absorption. This results in lower postprandial blood glucose levels. Additionally, voglibose has been shown to enhance the secretion of glucagon-like peptide-1 (GLP-1), a hormone that promotes insulin secretion and inhibits glucagon release, thereby improving glucose metabolism . Voglibose also influences cell signaling pathways related to glucose metabolism and has been observed to reduce oxidative stress and inflammation in certain cell types .

Molecular Mechanism

The molecular mechanism of voglibose involves its action as a competitive inhibitor of alpha-glucosidase enzymes in the small intestine. By binding to the active site of these enzymes, voglibose prevents the hydrolysis of complex carbohydrates into monosaccharides, thereby delaying their absorption into the bloodstream . This inhibition helps to regulate postprandial blood glucose levels without causing hypoglycemia. Additionally, voglibose has been shown to enhance the secretion of GLP-1, which further aids in glucose regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of voglibose have been observed to change over time. Voglibose is stable under physiological conditions and maintains its inhibitory activity against alpha-glucosidase over extended periods. Long-term studies have shown that voglibose can effectively reduce postprandial blood glucose levels and improve glycemic control in patients with type II diabetes mellitus

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of voglibose vary with different dosages. At lower doses, voglibose effectively reduces postprandial blood glucose levels without causing significant adverse effects. At higher doses, voglibose can cause gastrointestinal side effects such as flatulence and abdominal discomfort . In some animal studies, voglibose has also been shown to have neuroprotective effects, reducing cognitive impairment and oxidative stress in models of Alzheimer’s disease .

Metabolic Pathways

Voglibose is primarily metabolized by the intestinal microbiota, with minimal metabolism occurring in the liver . The metabolic pathways involve the breakdown of voglibose by microbial enzymes in the gut, leading to the formation of various metabolites. These metabolites are then excreted in the feces. Voglibose does not undergo significant hepatic metabolism, and its pharmacological activity is mainly exerted within the gastrointestinal tract .

Transport and Distribution

Voglibose is transported and distributed within the gastrointestinal tract, where it exerts its pharmacological effects. The active unchanged voglibose remains in the lumen of the gastrointestinal tract and inhibits the activity of alpha-glucosidase enzymes . Voglibose is not significantly absorbed into the systemic circulation, and its distribution is primarily limited to the gastrointestinal tract.

Subcellular Localization

The subcellular localization of voglibose is primarily within the brush border of the small intestine, where it interacts with alpha-glucosidase enzymes. Voglibose does not undergo significant intracellular transport or localization, as its primary site of action is within the lumen of the gastrointestinal tract . The activity of voglibose is dependent on its ability to bind to the active site of alpha-glucosidase enzymes, preventing the hydrolysis of complex carbohydrates.

準備方法

合成ルートと反応条件

ボグリボースの合成には、イノソース誘導体の還元アミノ化によりペルベンジルボグリボースを生成するなど、いくつかのステップが含まれます . この中間体は、次に酸を添加することによりペルベンジルボグリボースの酸添加塩に変換されます . その後、脱保護によりベンジル基が除去されてボグリボースの酸添加塩が得られます . 最後に、ボグリボースの酸添加塩を強塩基と反応させてボグリボースを遊離させます .

工業的製造方法

工業的には、ボグリボースは、ヒドロキシプロピルメチルセルロースフタレートと共に80%エタノール溶液に溶解させて調製されます . 溶液を撹拌し、40〜50°Cの温度に維持した後、減圧回転式エバポレーターで溶媒を留去してボグリボース分散体を取得します . この分散体は、次に充填剤、崩壊剤、結合剤と混合して錠剤に成形されます .

化学反応解析

反応の種類

ボグリボースは、その構造のために主に置換反応を起こします . 発色団や蛍光基を持たないため、特定の分析方法では検出が困難です .

一般的な試薬と条件

ボグリボースの合成および分析に使用される一般的な試薬には、HPLC分析におけるカラム後誘導体化のための過ヨウ素酸ナトリウムとタウリンなどがあります . 反応条件は、通常、化合物の安定性と有効性を確保するために、特定の温度とpHレベルを維持することを含みます .

生成される主な生成物

ボグリボースの合成から生成される主な生成物は、糖尿病の治療のための錠剤製剤に使用される有効成分そのものです .

科学研究の応用

ボグリボースは、幅広い科学研究の応用を持っています。

特性

IUPAC Name

(1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNCGRZWXLXZSZ-CIQUZCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021442, DTXSID501031239
Record name Voglibose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Voglibose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.90e+02 g/L
Record name Voglibose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Alpha-glucosidase inhibitors are saccharides that act as competitive inhibitors of enzymes needed to digest carbohydrates: specifically alpha-glucosidase enzymes in the brush border of the small intestines. The membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the small intestine. Acarbose also blocks pancreatic alpha-amylase in addition to inhibiting membrane-bound alpha-glucosidases. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine. Inhibition of these enzyme systems reduces the rate of digestion of complex carbohydrates. Less glucose is absorbed because the carbohydrates are not broken down into glucose molecules. In diabetic patients, the short-term effect of these drugs therapies is to decrease current blood glucose levels: the long term effect is a small reduction in hemoglobin-A1c level. (From Drug Therapy in Nursing, 2nd ed)
Record name Voglibose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04878
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

83480-29-9, 112653-29-9
Record name Voglibose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83480-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Voglibose [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083480299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voglibose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04878
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Voglibose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOGLIBOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S77P977AG8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Voglibose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Voglibose
Reactant of Route 2
Reactant of Route 2
Voglibose
Reactant of Route 3
Voglibose
Reactant of Route 4
Voglibose
Reactant of Route 5
Voglibose
Reactant of Route 6
Voglibose
Customer
Q & A

Q1: How does voglibose exert its antidiabetic effect?

A1: Voglibose acts by competitively inhibiting α-glucosidase enzymes present in the brush border of the small intestine [, , , ]. These enzymes, such as maltase, isomaltase, sucrase, and glucoamylase, are responsible for the breakdown of complex carbohydrates (oligosaccharides and disaccharides) into absorbable monosaccharides like glucose []. By inhibiting α-glucosidases, voglibose delays the digestion and absorption of carbohydrates, thereby suppressing the rapid surge in postprandial blood glucose levels that typically occur after a meal [, , , , , , , ].

Q2: Does voglibose affect insulin secretion?

A2: Unlike some other antidiabetic agents, voglibose does not directly stimulate insulin secretion from pancreatic β-cells [, , ]. Instead, it acts locally in the intestine to modulate carbohydrate absorption, indirectly influencing insulin demand [, ].

Q3: Are there any other notable effects of voglibose beyond glucose control?

A3: Research suggests that chronic voglibose administration may have additional beneficial effects beyond its glucose-lowering action:

  • Increased Glucagon-Like Peptide-1 (GLP-1) Levels: Voglibose has been shown to increase both basal and postprandial GLP-1 levels [, , , , ]. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety [, , , , ]. This effect on GLP-1 may contribute to the overall glycemic control achieved with voglibose [, , , , ].
  • Potential Anti-Inflammatory Effects: Some studies suggest that voglibose may exert anti-inflammatory effects, particularly in the intestine []. These effects might be related to alterations in gut microbiota composition, modulation of inflammatory pathways, or reduced oxidative stress [, , , ].
  • Cardioprotective Potential: While the exact mechanisms are still under investigation, studies suggest that voglibose may offer some cardioprotective benefits, potentially linked to its effects on GLP-1, oxidative stress, and inflammation [, ].

Q4: What is the molecular formula and weight of voglibose?

A4: Voglibose has the molecular formula C10H21NO7 and a molecular weight of 267.28 g/mol.

Q5: Is there any information available on the spectroscopic characteristics of voglibose?

A5: While the provided research papers do not delve into detailed spectroscopic data for voglibose, standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be employed to characterize its structure.

Q6: How is voglibose absorbed and metabolized in the body?

A6: Voglibose exhibits very low systemic absorption due to its highly polar nature [, , ]. It primarily acts locally within the gastrointestinal tract and is excreted mainly unchanged in the feces [, , ].

Q7: What is the typical dosage regimen for voglibose?

A7: Please consult appropriate clinical guidelines and prescribing information for specific dosage recommendations, as this response focuses on the scientific background of voglibose and does not provide medical advice.

Q8: What clinical trials have been conducted to evaluate the efficacy and safety of voglibose?

A8: Several clinical trials have been conducted to assess the efficacy and safety of voglibose in patients with type 2 diabetes. These trials have investigated various aspects, including:

  • Glycemic Control: Numerous studies have demonstrated the efficacy of voglibose in improving glycemic control, as evidenced by reductions in HbA1c levels and postprandial blood glucose excursions [, , , , , , , , , , ].
  • Prevention of Type 2 Diabetes: Voglibose has been studied for its potential to prevent or delay the progression from prediabetes (impaired glucose tolerance) to type 2 diabetes [, ].
  • Combination Therapy: Studies have evaluated the efficacy and safety of voglibose in combination with other antidiabetic agents, such as metformin, sulfonylureas, and DPP-4 inhibitors [, , , , ].

Q9: What are the potential side effects of voglibose?

A9: Please refer to the relevant prescribing information and consult with a healthcare professional for comprehensive information regarding potential side effects, as this response focuses on the scientific aspects and not medical advice.

Q10: Are there any ongoing research efforts related to voglibose?

A10: Research on voglibose continues to explore its potential benefits and mechanisms of action. Areas of active investigation include:

  • Impact on Gut Microbiota: The influence of voglibose on the composition and function of the gut microbiome is an emerging area of research [, , ].
  • Long-Term Cardiovascular Effects: Studies are ongoing to further elucidate the potential long-term cardiovascular effects of voglibose, particularly its impact on atherosclerosis and cardiovascular events [, ].
  • Role in Prediabetes Management: The use of voglibose in the management of prediabetes and its potential to prevent or delay the progression to type 2 diabetes continues to be investigated [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。